molecular formula C23H13NO3 B13144470 9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)- CAS No. 129995-13-7

9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)-

Cat. No.: B13144470
CAS No.: 129995-13-7
M. Wt: 351.4 g/mol
InChI Key: UYZAATFEFMUYER-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)-: is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a propynyl group attached to the anthracenedione core, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)- typically involves multi-step organic reactionsThe propynyl group is then added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the desired product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other functionalized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)- is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology: Its ability to undergo redox reactions makes it a useful probe for investigating oxidative stress and related phenomena .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Some anthraquinone derivatives are known for their anticancer and antimicrobial activities, and ongoing research aims to harness these properties for drug development .

Industry: Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)- involves its ability to participate in redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical and chemical processes. Its molecular targets include enzymes and cellular components involved in oxidative stress and redox homeostasis .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)- stands out due to the presence of the propynyl group, which imparts unique chemical properties and reactivity. This structural difference allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

CAS No.

129995-13-7

Molecular Formula

C23H13NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-amino-2-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione

InChI

InChI=1S/C23H13NO3/c24-21-15(11-13-19(25)14-6-2-1-3-7-14)10-12-18-20(21)23(27)17-9-5-4-8-16(17)22(18)26/h1-10,12H,24H2

InChI Key

UYZAATFEFMUYER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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